molecular formula C23H25N3O5 B4569805 N'-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE

N'-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE

Cat. No.: B4569805
M. Wt: 423.5 g/mol
InChI Key: JUIHLYRAYXJMPQ-UHFFFAOYSA-N
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Description

N'-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]propanohydrazide is 423.17942091 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis and Drug Design

A significant application of related compounds involves environmentally friendly synthesis methods aimed at developing potential analgesic and antipyretic agents. For instance, derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl) have been synthesized through green chemistry approaches. These methods highlight the importance of sustainable practices in drug design and discovery, potentially leading to the development of new therapeutic agents with minimal environmental impact (Reddy et al., 2014).

Novel Heterocyclic Compounds

The compound and its derivatives serve as precursors in synthesizing a variety of novel heterocyclic compounds, indicating their versatility in organic synthesis. For example, the synthesis of new heterocycles and spirooxoindoles from related compounds underscores their utility in creating complex molecules with potential biological activities (Mahmoud et al., 2013). These activities could range from antimicrobial to anticancer properties, highlighting the compound's role in the development of new therapeutic agents.

Antimicrobial and Anticancer Activities

The synthesis of novel imines and thiazolidinones from related compounds demonstrates their antimicrobial potential. These synthesized compounds have been evaluated for their antibacterial and antifungal activities, suggesting their applicability in addressing various microbial infections (Fuloria et al., 2009). Furthermore, certain derivatives have shown promise in anticancer studies, offering pathways to developing new cancer treatments. This underscores the compound's importance in synthesizing biologically active molecules for therapeutic applications.

Nonlinear Optical Properties

Another intriguing application is in the field of materials science, where derivatives of the compound have been investigated for their nonlinear optical properties. Such studies are crucial for developing advanced materials for optical device applications, including optical limiters and switches. The research indicates potential uses in photonics and optoelectronics, expanding the compound's utility beyond the biomedical field (Naseema et al., 2010).

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-14(2)16-9-8-15(3)12-19(16)31-13-21(28)25-24-20(27)10-11-26-22(29)17-6-4-5-7-18(17)23(26)30/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIHLYRAYXJMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N'-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
N'-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
N'-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
N'-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE

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